molecular formula C7H4INO5 B1650138 Benzoic acid, 2-iodosyl-4-nitro- CAS No. 112391-34-1

Benzoic acid, 2-iodosyl-4-nitro-

Cat. No.: B1650138
CAS No.: 112391-34-1
M. Wt: 309.01 g/mol
InChI Key: FBADTBVXQIPLPP-UHFFFAOYSA-N
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Description

Benzoic acid, 2-iodosyl-4-nitro- is an organic compound characterized by the presence of both an iodosyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodosyl-4-nitrobenzoic acid typically involves the nitration of 2-iodobenzoic acid followed by oxidation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The subsequent oxidation step converts the iodo group to an iodosyl group, often using oxidizing agents such as hydrogen peroxide or peracids .

Industrial Production Methods: While specific industrial production methods for 2-iodosyl-4-nitrobenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-iodosyl-4-nitro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Halogenation agents, nitrating mixtures.

Major Products:

    Oxidation: Formation of iodyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

Benzoic acid, 2-iodosyl-4-nitro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.

    Biology: Potential use in biochemical assays to study oxidative stress and related pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-iodosyl-4-nitrobenzoic acid primarily involves its ability to act as an oxidizing agent. The iodosyl group can transfer oxygen atoms to various substrates, facilitating oxidation reactions. The nitro group, on the other hand, can undergo reduction, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .

Comparison with Similar Compounds

    2-Iodosylbenzoic acid: Similar structure but lacks the nitro group.

    4-Nitrobenzoic acid: Similar structure but lacks the iodosyl group.

    2-Iodyl-4-nitrobenzoic acid: An oxidized form of 2-iodosyl-4-nitrobenzoic acid.

Uniqueness: Benzoic acid, 2-iodosyl-4-nitro- is unique due to the presence of both the iodosyl and nitro groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Biological Activity

Benzoic acid, 2-iodosyl-4-nitro- is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a bicyclic structure as evidenced by X-ray crystallography studies of its sodium salts, which highlights the stability of its cyclic form in both solid and aqueous states . The presence of the iodosyl group significantly influences its reactivity and biological interactions.

Research indicates that benzoic acid derivatives, including 2-iodosyl-4-nitro-, can modulate various biological pathways. For instance, studies have shown that certain benzoic acid derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human cells. These pathways are crucial for protein degradation and cellular homeostasis .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Proteasome ActivationInduces chymotrypsin-like activity
Lysosomal Pathway ActivationEnhances cathepsins B and L activity
Antimicrobial EffectsInhibits growth of pathogenic bacteria
Antioxidant PropertiesScavenges free radicals

Case Studies and Research Findings

  • Proteostasis Modulation : A study highlighted that benzoic acid derivatives isolated from Bjerkandera adusta significantly activated proteolytic systems in fibroblasts. Among these, a derivative similar to 2-iodosyl-4-nitro- exhibited the highest activation rates for cathepsins B and L, suggesting potential applications in aging-related diseases where proteostasis is compromised .
  • Antimicrobial Activity : Research has demonstrated that derivatives of benzoic acid can inhibit both gram-positive and gram-negative bacteria. The compound's structural features may enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .
  • Cytotoxicity Evaluations : In vitro studies assessing cytotoxicity across various cancer cell lines showed that certain benzoic acid derivatives did not exhibit significant cytotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for potential therapeutic use .

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural integrity of 2-iodosyl-4-nitro-benzoic acid during synthesis?

  • Methodological Answer : Purity assessment requires a combination of chromatographic and spectroscopic techniques. Liquid chromatography-mass spectrometry (LC-MS) is effective for qualitative and quantitative analysis, as it identifies molecular ions and potential impurities . Structural confirmation can be achieved via infrared (IR) spectroscopy, referencing NIST spectral data for nitro and iodosyl functional groups (e.g., C-I and NO₂ stretching frequencies) . For thermochemical stability, differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can monitor decomposition profiles .

Q. What experimental approaches are recommended to determine the acid dissociation constant (pKa) of 2-iodosyl-4-nitro-benzoic acid?

  • Methodological Answer : Potentiometric titration in aqueous or mixed-solvent systems is standard, but the electron-withdrawing nitro and iodosyl groups may necessitate non-aqueous methods (e.g., acetonitrile) to avoid solubility issues. UV-Vis spectrophotometry coupled with pH variation can track deprotonation shifts in the aromatic ring . For comparison, benzoic acid derivatives like 4-methyl or 4-ethoxy analogs show pKa variations due to substituent effects, as outlined in thermochemical studies .

Advanced Research Questions

Q. How do iodosyl and nitro substituents influence the thermochemical stability and reactivity of benzoic acid derivatives?

  • Methodological Answer : The nitro group increases electron-deficient character, enhancing thermal stability but reducing solubility. Iodosyl groups introduce oxidative potential, which can be studied via cyclic voltammetry to assess redox behavior . Thermochemical data from Glushko Thermocenter (e.g., enthalpy of sublimation and vapor pressure curves) for substituted benzoic acids provide benchmarks for stability under varying temperatures . Contradictions in decomposition pathways between analogs may arise from crystallinity differences, requiring X-ray diffraction (XRD) for structural analysis .

Q. What advanced techniques can resolve trace degradation products of 2-iodosyl-4-nitro-benzoic acid under stress conditions?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-HRMS) identifies low-abundance degradants by exact mass matching . Square-wave voltammetry (SWV) using boron-doped diamond (BDD) electrodes is sensitive to oxidative byproducts, as demonstrated in benzoic acid analysis in sunscreen . For kinetic studies, accelerated stability testing (40°C/75% RH) with periodic sampling quantifies degradation rates .

Q. How can researchers address discrepancies in solubility data for halogenated nitrobenzoic acid derivatives?

  • Methodological Answer : Solubility contradictions often stem from solvent polarity and crystallinity variations. Response Surface Methodology (RSM), as applied in yogurt fermentation studies for benzoic acid, optimizes solvent mixtures (e.g., DMSO-water) and temperature gradients to standardize measurements . Molecular dynamics simulations modeling solute-solvent interactions can predict solubility trends for iodosyl-nitro derivatives .

Q. Data Contradiction Analysis

Q. Why do reported pKa values for nitro-substituted benzoic acids vary across studies?

  • Methodological Answer : Discrepancies arise from solvent choice (aqueous vs. organic), ionic strength, and measurement techniques. For example, 4-nitrobenzoic acid’s pKa in water (~1.68) differs in acetonitrile due to reduced dielectric constant . Researchers should validate methods using reference compounds (e.g., 4-hydroxybenzoic acid) with well-established pKa values .

Properties

IUPAC Name

2-iodosyl-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO5/c10-7(11)5-2-1-4(9(13)14)3-6(5)8-12/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBADTBVXQIPLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395415
Record name Benzoic acid, 2-iodosyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112391-34-1
Record name Benzoic acid, 2-iodosyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzoic acid, 2-iodosyl-4-nitro-
Benzoic acid, 2-iodosyl-4-nitro-
Benzoic acid, 2-iodosyl-4-nitro-
Benzoic acid, 2-iodosyl-4-nitro-
Benzoic acid, 2-iodosyl-4-nitro-
Benzoic acid, 2-iodosyl-4-nitro-

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